

Purifying Plasmid DNA with DEAE-Cellulose: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Deae-cellulose*

Cat. No.: *B1150574*

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Application Note: This document provides a comprehensive guide for the purification of plasmid DNA from bacterial cultures using Diethylaminoethyl (DEAE)-cellulose anion-exchange chromatography. This method is a reliable and scalable alternative to silica-based kits, particularly for larger-scale preparations, yielding high-quality plasmid DNA suitable for a variety of downstream molecular biology applications, including transfection, sequencing, and enzymatic reactions.

DEAE-cellulose is a weak anion-exchange resin that reversibly binds the negatively charged phosphate backbone of DNA under low-salt conditions.^{[1][2]} Contaminants such as proteins, RNA, and endotoxins have different charge characteristics and can be washed away. The purified plasmid DNA is then eluted from the resin using a high-salt buffer.^{[1][2]}

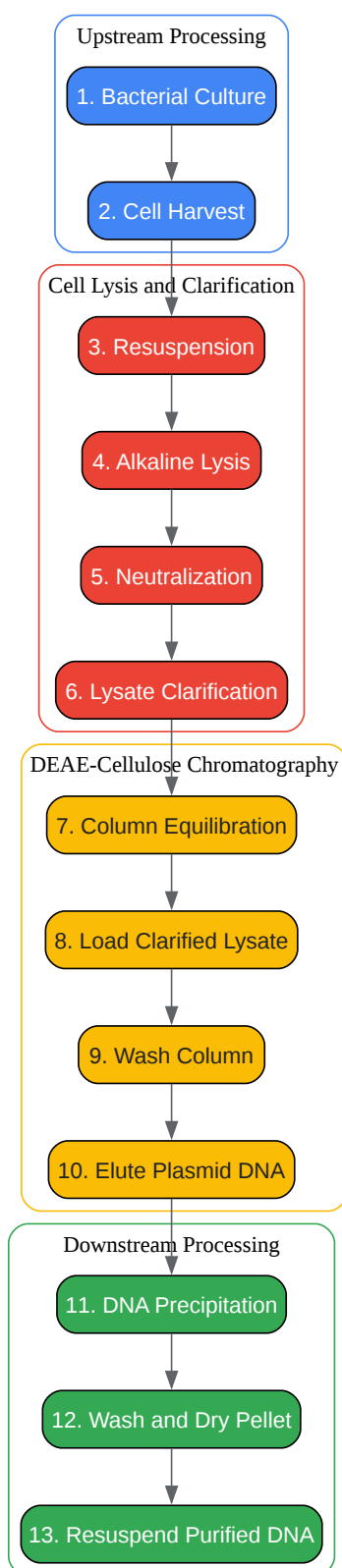
Data Summary: Performance of DEAE-Cellulose Media

The choice of **DEAE-cellulose** medium can significantly impact the binding capacity and overall efficiency of the plasmid purification process. Below is a summary of reported binding capacities for various **DEAE-cellulose** formats.

DEAE-Cellulose Medium Type	Binding Capacity for Plasmid DNA (mg/mL)	Notes
Fractogel® EMD DEAE (M) Resin	~1.5 - 2.5 mg/mL	Binding capacity can be influenced by the presence of RNA; NaCl supplementation in the lysate is recommended.[3]
CIM® DEAE Monolithic Column	~13 mg/mL	Monolithic media offer fast adsorption rates and high binding capacities.
DEAE-Cellulose Membranes	Variable, can be high	Offer rapid processing times due to convective flow.
DMAE (Dimethylaminoethyl) Resin	~1.5 - 2.0 mg/cc	A related weak anion exchanger with similar properties to DEAE.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the **DEAE-cellulose** plasmid DNA purification protocol.



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Caption: Workflow for plasmid DNA purification using **DEAE-cellulose** chromatography.

Detailed Experimental Protocol

This protocol is designed for the purification of high-copy number plasmids from a 500 mL E. coli culture. Adjust volumes accordingly for different culture sizes.

Materials and Reagents

- **DEAE-Cellulose** Resin (e.g., DE52)
- Chromatography Column
- Buffer P1 (Resuspension Buffer): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 µg/mL RNase A
- Buffer P2 (Lysis Buffer): 200 mM NaOH, 1% SDS
- Buffer P3 (Neutralization Buffer): 3.0 M Potassium Acetate (pH 5.5)
- Equilibration/Wash Buffer (Low Salt): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.4 M NaCl
- Elution Buffer (High Salt): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1.0 M NaCl
- Isopropanol
- 70% Ethanol
- TE Buffer or Nuclease-Free Water

Procedure

1. Bacterial Culture and Cell Harvest

- Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the plasmid of interest.
- Incubate at 37°C with vigorous shaking (200-250 rpm) for 12-16 hours.
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant completely.

2. Cell Lysis and Lysate Clarification

- Resuspend the bacterial pellet in 20 mL of ice-cold Buffer P1. Ensure the pellet is completely resuspended by vortexing or pipetting.
- Add 20 mL of Buffer P2 and mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex, as this can shear genomic DNA. Incubate at room temperature for no more than 5 minutes.
- Add 20 mL of ice-cold Buffer P3 and mix immediately by gentle inversion until a white precipitate forms.
- Incubate the mixture on ice for 15 minutes.
- Clarify the lysate by centrifuging at 12,000 x g for 20 minutes at 4°C. A compact white pellet containing cell debris, genomic DNA, and proteins will form.

3. **DEAE-Cellulose** Column Chromatography

- Column Preparation:
 - Prepare a slurry of **DEAE-cellulose** resin in Equilibration/Wash Buffer.
 - Pack a chromatography column with the resin slurry. The bed volume will depend on the expected plasmid yield (a 10-15 mL bed volume is often sufficient for a 500 mL culture).
 - Wash the column with 5-10 column volumes of Equilibration/Wash Buffer.
- Loading the Lysate:
 - Carefully collect the supernatant from the clarification step and pass it through a syringe filter (0.45 µm) to remove any remaining particulate matter.
 - Apply the cleared lysate to the equilibrated **DEAE-cellulose** column. Allow the lysate to flow through the column by gravity or at a controlled flow rate using a peristaltic pump.
- Washing the Column:
 - Wash the column with 5-10 column volumes of Equilibration/Wash Buffer to remove proteins, RNA, and other impurities. Monitor the absorbance at 280 nm (A₂₈₀) of the flow-through; the wash is complete when the A₂₈₀ returns to baseline.
- Eluting the Plasmid DNA:
 - Elute the bound plasmid DNA by applying 2-3 column volumes of Elution Buffer.
 - Collect the eluate in fractions (e.g., 1-2 mL fractions). The plasmid DNA will typically elute in a sharp peak.

4. DNA Precipitation and Resuspension

- Identify the fractions containing the plasmid DNA by measuring the absorbance at 260 nm (A₂₆₀).
- Pool the DNA-containing fractions.
- Add 0.7 volumes of isopropanol to the pooled eluate. Mix well and incubate at room temperature for 10 minutes or at -20°C for 30 minutes to precipitate the plasmid DNA.
- Centrifuge at $\geq 12,000 \times g$ for 15 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant.
- Wash the DNA pellet with 5-10 mL of 70% ethanol.
- Centrifuge at $\geq 12,000 \times g$ for 5 minutes at 4°C.
- Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.
- Resuspend the purified plasmid DNA in a suitable volume of TE buffer or nuclease-free water.

5. Quantification and Quality Control

- Determine the concentration and purity of the plasmid DNA by measuring the absorbance at 260 nm and 280 nm. An A₂₆₀/A₂₈₀ ratio of 1.8-2.0 indicates highly pure DNA.
- Verify the integrity of the plasmid DNA by agarose gel electrophoresis. The purified plasmid should appear predominantly as a single supercoiled band.

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